molecular formula C6Cl3F5Si B3031217 Pentafluorophenyltrichlorosilane CAS No. 20083-38-9

Pentafluorophenyltrichlorosilane

Cat. No.: B3031217
CAS No.: 20083-38-9
M. Wt: 301.5 g/mol
InChI Key: QUJHWGZPSFBJAP-UHFFFAOYSA-N
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Scientific Research Applications

Pentafluorophenyltrichlorosilane has numerous applications in scientific research. In chemistry, it is used as a reagent for the synthesis of other organosilicon compounds . In biology and medicine, it is used in the development of fluorescent probes and other diagnostic tools . In industry, it is used in the production of high-performance materials and coatings . Its unique chemical properties make it a valuable tool in various fields of research and development.

Safety and Hazards

The safety data sheet for pentafluorobenzenesulfonyl chloride, a related compound, indicates that it causes severe skin burns and eye damage. It may also be corrosive to metals .

Future Directions

Trichlorosilyl anions of p-block elements have been prepared in recent years. These anions feature high reactivity due to the presence of the trichlorosilyl groups. This diverse reactivity could make these anions important tools in the chemists’ toolbox in the coming years .

Preparation Methods

Pentafluorophenyltrichlorosilane can be synthesized through several methods. One common synthetic route involves the reaction of pentafluorophenyltriethoxysilane with thionyl chloride in the presence of pyridine hydrochloride, followed by heating for 24 hours . This method yields this compound with an 83% yield . Industrial production methods often involve similar reaction conditions but may use different reagents and catalysts to optimize yield and purity.

Chemical Reactions Analysis

Pentafluorophenyltrichlorosilane undergoes various types of chemical reactions, including substitution and reduction reactions. Common reagents used in these reactions include thionyl chloride and pyridine hydrochloride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with thionyl chloride yields this compound as the major product .

Comparison with Similar Compounds

Pentafluorophenyltrichlorosilane is unique compared to other similar compounds due to its high reactivity and stability. Similar compounds include trichloropentafluorophenylsilane and (trichlorosilyl)perfluorobenzene . These compounds share similar chemical properties but differ in their reactivity and applications. This compound is particularly valued for its ability to form stable organosilicon compounds, making it a preferred choice in many research and industrial applications .

Properties

IUPAC Name

trichloro-(2,3,4,5,6-pentafluorophenyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Cl3F5Si/c7-15(8,9)6-4(13)2(11)1(10)3(12)5(6)14
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJHWGZPSFBJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)[Si](Cl)(Cl)Cl)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl3F5Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10571130
Record name Trichloro(pentafluorophenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20083-38-9
Record name Trichloro(pentafluorophenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentafluorophenyltrichlorosilane
Reactant of Route 2
Pentafluorophenyltrichlorosilane
Reactant of Route 3
Pentafluorophenyltrichlorosilane
Reactant of Route 4
Pentafluorophenyltrichlorosilane
Reactant of Route 5
Pentafluorophenyltrichlorosilane
Reactant of Route 6
Pentafluorophenyltrichlorosilane

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